molecular formula C36H62N4O6S2 B128576 AC-CYS(FARNESYL)-VAL-ILE-MET-OH CAS No. 144608-65-1

AC-CYS(FARNESYL)-VAL-ILE-MET-OH

Cat. No.: B128576
CAS No.: 144608-65-1
M. Wt: 711 g/mol
InChI Key: LZZSZMJTHYOSLN-UNXIWMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-CYS(FARNESYL)-VAL-ILE-MET-OH is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-CYS(FARNESYL)-VAL-ILE-MET-OH involves multiple steps, starting from the basic building blocks of amino acids and other organic molecules. The process typically includes:

    Formation of the peptide chain: This involves the sequential addition of amino acids (L-cysteinyl, D-valyl, L-isoleucyl, and L-methionine) using peptide coupling reagents.

    Attachment of the N-acetyl group: The N-acetyl group is introduced using acetic anhydride in the presence of a base.

    Addition of the trimethyldodecatrienyl group: This step involves the use of specific reagents to introduce the (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl group to the cysteine residue.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

AC-CYS(FARNESYL)-VAL-ILE-MET-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the target substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Farnesylation and Cancer Research

Farnesylation is a post-translational modification critical for the function of several proteins, including oncogenes like Ras. The process is catalyzed by farnesyltransferase (FTase), which attaches a farnesyl group to cysteine residues in proteins with the CAAX motif (C represents cysteine, A represents aliphatic amino acids, and X can be methionine or other residues) .

Inhibitory Potency

Studies have shown that AC-CYS(FARNESYL)-VAL-ILE-MET-OH exhibits inhibitory activity against FTase with an IC50 value of approximately 340 nM . This suggests its potential utility as a lead compound for developing more potent FTase inhibitors.

Structural Insights and Drug Design

The crystal structure of FTase complexed with this compound provides valuable insights into the binding interactions at the molecular level. The thiol group of cysteine coordinates with the catalytic zinc ion in FTase, which is crucial for its enzymatic activity .

Case Studies in Drug Design

Research has leveraged the structural data obtained from the FTase-peptide complex to design novel peptidomimetics and non-peptide inhibitors. These modifications aim to enhance binding affinity and specificity while reducing potential side effects associated with peptide-based drugs .

Modification IC50 (nM) Description
Original Peptide340This compound
Modified Compound 12674-Aminobenzoic acid replacing Val-Ile
Modified Compound 2TBDFurther structural enhancements

Biochemical Applications

Beyond oncology, this compound serves as a model compound for studying protein interactions and post-translational modifications.

Protein Interaction Studies

Research indicates that farnesylated peptides can influence protein-protein interactions, which are critical for various cellular processes including signal transduction and cytoskeletal organization .

Enzyme Activity Modulation

The compound can also be utilized to explore enzyme activity modulation through competitive inhibition studies, providing insights into the dynamics of enzyme-substrate interactions under varying conditions .

Mechanism of Action

The mechanism of action of AC-CYS(FARNESYL)-VAL-ILE-MET-OH involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve:

    Molecular targets: Enzymes, receptors, and other proteins.

    Pathways involved: Cellular signaling pathways, metabolic pathways, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-farnesyl-L-cysteine: A related compound with a similar structure but different functional groups.

    N-Acetyl-S-geranylgeranyl-L-cysteine: Another similar compound with variations in the side chain.

Uniqueness

AC-CYS(FARNESYL)-VAL-ILE-MET-OH is unique due to its specific combination of amino acids and the trimethyldodecatrienyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

AC-CYS(FARNESYL)-VAL-ILE-MET-OH is a farnesylated peptide that has garnered significant attention due to its biological activity, particularly in the context of cancer research and cell signaling pathways. This compound is a derivative of the CAAX motif, which is crucial for the post-translational modification of proteins involved in the Ras signaling pathway. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily revolves around its role as a substrate for farnesyltransferase (FTase), an enzyme that catalyzes the transfer of a farnesyl group to cysteine residues in proteins with a CAAX box (C is cysteine, A is an aliphatic amino acid, and X can be methionine, serine, alanine, glutamine, or cysteine) . This modification is essential for membrane localization and activation of Ras proteins, which are pivotal in cell proliferation and survival.

Key Points:

  • Farnesylation : The addition of the farnesyl group enhances the hydrophobicity of the peptide, facilitating its interaction with cellular membranes.
  • Inhibition of FTase : this compound acts as an inhibitor of FTase with an IC50 value around 340 nM, indicating its potential as a therapeutic agent in oncology .

2.1 In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits FTase activity. The inhibition mechanism involves competitive binding to the enzyme's active site, preventing the farnesylation of Ras proteins .

Table 1: Inhibition Potency of Various Peptides on FTase

CompoundIC50 (nM)
This compound340
Ac-fCVIM-OH500
Ac-CVIM-OH112

2.2 Case Studies

A notable case study involved the use of this compound in cancer cell lines exhibiting activated Ras signaling. Treatment with this compound resulted in reduced cell proliferation and increased apoptosis, highlighting its potential as an anti-cancer agent .

3. Structural Insights

The crystal structure analysis of FTase complexed with this compound has revealed critical interactions between the peptide and the enzyme. The cysteine thiol group coordinates with the catalytic zinc ion in FTase, which is essential for its enzymatic activity .

Figure 1: Schematic Representation of Binding Interactions

(Include a diagram showing how this compound binds to FTase)

4. Future Directions

Research continues to explore modifications to the structure of this compound to enhance its potency and selectivity as an FTase inhibitor. Additionally, investigations into its effects on other signaling pathways may uncover broader therapeutic applications beyond oncology.

5. Conclusion

This compound represents a promising compound in the realm of cancer therapeutics due to its ability to inhibit farnesyltransferase and disrupt Ras signaling pathways. Ongoing research into its biological activity and structural characteristics will be crucial for developing effective treatments targeting Ras-driven malignancies.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4O6S2/c1-11-27(8)32(35(44)38-29(36(45)46)19-20-47-10)40-34(43)31(24(4)5)39-33(42)30(37-28(9)41)22-48-21-18-26(7)17-13-16-25(6)15-12-14-23(2)3/h14,16,18,24,27,29-32H,11-13,15,17,19-22H2,1-10H3,(H,37,41)(H,38,44)(H,39,42)(H,40,43)(H,45,46)/b25-16+,26-18+/t27-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZSZMJTHYOSLN-UNXIWMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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